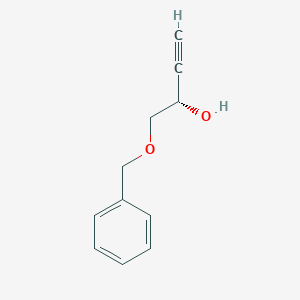

(S)-1-Benzyloxy-but-3-YN-2-OL

Description

Significance of Chiral Propargylic Alcohols as Versatile Building Blocks in Enantioselective Synthesis

Chiral propargylic alcohols are highly valued intermediates in organic synthesis due to their structural features that allow for a diverse range of chemical manipulations. organic-chemistry.orgnih.govnih.gov The presence of a stereogenic center bearing a hydroxyl group, adjacent to a carbon-carbon triple bond, provides a unique platform for the construction of complex chiral molecules. organic-chemistry.org These building blocks are crucial in the synthesis of many natural products and pharmaceuticals. organic-chemistry.orgnih.gov

The synthetic utility of chiral propargylic alcohols stems from the reactivity of both the alcohol and the alkyne moieties. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the alkyne can participate in a variety of transformations, including:

Click Chemistry: The terminal alkyne can undergo copper- or ruthenium-catalyzed azide-alkyne cycloadditions to form triazoles, a common linkage in medicinal chemistry.

Coupling Reactions: Sonogashira, Cadiot-Chodkiewicz, and other coupling reactions allow for the extension of the carbon skeleton.

Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane, providing access to a variety of saturated and unsaturated stereodefined products.

Addition Reactions: The triple bond can undergo various addition reactions, leading to the formation of functionalized alkenes.

Rearrangements: Propargylic alcohols can undergo rearrangements such as the Meyer-Schuster and Rupe rearrangements.

The enantiopurity of these building blocks is critical, as the initial stereocenter often dictates the stereochemistry of newly formed chiral centers in subsequent reactions. The development of catalytic asymmetric methods for the synthesis of chiral propargylic alcohols has been a major focus of research, with numerous methods available that provide high enantioselectivity for a broad range of substrates. organic-chemistry.orgnih.gov

Overview of the Benzyloxy Protecting Group's Strategic Utility in Complex Molecule Construction and Stereochemical Control

One of the key advantages of the benzyloxy group is its facile removal under mild conditions. organic-chemistry.orgnih.gov The most common method for deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is highly efficient and chemoselective, often leaving other functional groups, such as esters and amides, intact. rsc.org

Beyond its role as a simple protecting group, the benzyloxy group can also play a crucial role in stereochemical control. nih.govmdpi.com The steric bulk of the benzyl (B1604629) group can influence the facial selectivity of reactions at nearby stereocenters. Furthermore, the oxygen atom of the benzyloxy group can act as a coordinating site for Lewis acids, which can organize the transition state of a reaction and lead to high levels of diastereoselectivity. ethz.ch In some cases, the benzyloxy group has been observed to direct the regioselectivity of reactions on nearby functional groups. For instance, in the hydrohydroxymethylation of unsymmetrical alkynes, the presence of a benzyloxy group at the propargylic position can lead to high regioselectivity. mdpi.com

The strategic placement of a benzyloxy group can therefore be a powerful tool for chemists to control the three-dimensional architecture of a molecule during its synthesis.

Stereochemical Purity and Control in Alkynyl Alcohol Systems

Achieving high levels of stereochemical purity is a central goal in modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. For alkynyl alcohol systems, this involves controlling the absolute configuration of the chiral center bearing the hydroxyl group and, in subsequent reactions, the relative stereochemistry of any newly formed stereocenters.

The enantiomeric purity of chiral propargylic alcohols is often determined using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), with a chiral stationary phase. Spectroscopic methods, such as NMR spectroscopy in the presence of a chiral solvating agent or after derivatization with a chiral reagent (e.g., Mosher's ester), can also be used to determine enantiomeric excess (ee).

The control of stereochemistry in reactions of alkynyl alcohols is a complex interplay of steric and electronic factors. The choice of reagents, catalysts, and reaction conditions can all have a profound impact on the stereochemical outcome. For example, in the addition of nucleophiles to the alkyne, the stereochemistry of the resulting alkene can often be controlled by the choice of reducing agent or catalyst.

The benzyloxy group in (S)-1-Benzyloxy-but-3-yn-2-ol can exert a significant influence on stereocontrol. In one study, the Nicholas reaction of gamma-benzyloxy propargylic alcohols was shown to proceed with a high degree of stereoselectivity, with the chirality of the carbinol center being transferred to a newly formed stereocenter. nih.gov This demonstrates the ability of the benzyloxy group to participate in highly ordered transition states that dictate the stereochemical outcome of a reaction.

In another example, the diastereoselective coupling of α-oxyaldehydes with alkynylsilanes was investigated. When comparing an α-benzyloxy aldehyde with various α-silyloxy aldehydes, the diastereoselectivity and yield were only modestly affected, indicating that the benzyloxy group can be a suitable choice for achieving good levels of stereocontrol in such reactions. ethz.ch

Table 1: Diastereoselective Coupling of α-Oxyaldehydes with Trimethylsilylpropyne

| Entry | α-Oxyaldehyde Substituent | Yield (%) | Diastereomeric Ratio (anti:syn) |

| 1 | Benzyloxy (BnO) | 75 | 90:10 |

| 2 | Triethylsilyloxy (TESO) | 72 | 88:12 |

| 3 | tert-Butyldimethylsilyloxy (TBSO) | 81 | 92:8 |

| 4 | Triisopropylsilyloxy (TIPSO) | 78 | 91:9 |

| Data sourced from a study on the catalytic, diastereoselective coupling of α-silyloxy aldehydes and alkynylsilanes. ethz.ch |

Table 2: Regioselectivity in the Ni-catalyzed Hydrohydroxymethylation of an Alkyne Bearing a Propargylic Benzyloxy Group

| Substrate | Product | Yield (%) | Regioselectivity |

| Ph-C≡C-CH(OBn)-CH₃ | Ph-C(CH₂OH)=CH-CH(OBn)-CH₃ | 65 | >20:1 |

| Data sourced from a study on the Ni-catalyzed direct and selective coupling of alkynes and methanol. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2S)-1-phenylmethoxybut-3-yn-2-ol |

InChI |

InChI=1S/C11H12O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h1,3-7,11-12H,8-9H2/t11-/m0/s1 |

InChI Key |

FQFAXTLJIAUASR-NSHDSACASA-N |

SMILES |

C#CC(COCC1=CC=CC=C1)O |

Isomeric SMILES |

C#C[C@@H](COCC1=CC=CC=C1)O |

Canonical SMILES |

C#CC(COCC1=CC=CC=C1)O |

Origin of Product |

United States |

Asymmetric Synthetic Methodologies for S 1 Benzyloxy but 3 Yn 2 Ol and Analogues

Enantioselective Formation of Chiral Propargylic Alcohols Precursors

The creation of the chiral alcohol moiety is a critical step in the synthesis of the target compound. Several powerful asymmetric catalytic methods have been established for the enantioselective formation of chiral propargylic alcohols, which serve as key precursors.

Asymmetric Alkyne Addition to Aldehydes via Metal-Catalyzed Processes (e.g., Zinc-ProPhenol Catalysis)

A highly effective and widely used method for the synthesis of chiral propargylic alcohols is the asymmetric addition of terminal alkynes to aldehydes. wikipedia.org This transformation can be catalyzed by various metal complexes, with zinc-based catalysts in conjunction with chiral ligands being particularly successful.

The development of a zinc-ProPhenol catalyzed asymmetric addition of alkynes to aldehydes has proven to be a practical and general methodology. thieme-connect.com This system facilitates the addition of a wide range of zinc alkynylides to aliphatic, aromatic, and α,β-unsaturated aldehydes, affording the corresponding propargylic alcohols in high yields and with excellent enantioselectivity. nih.gov The use of the commercially available ProPhenol ligand has been instrumental in the success of this method. nih.gov

One of the key advantages of the Zinc-ProPhenol catalytic system is the ability to reduce the stoichiometry of both the alkyne and the zinc reagent, which is particularly beneficial when using precious alkynes. thieme-connect.com The reaction proceeds under mild conditions and demonstrates broad substrate scope.

| Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | (S,S)-ProPhenol / Me2Zn | 95 | 81 |

| Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | (S,S)-ProPhenol / Me2Zn | 94 | 90 |

| Cinnamaldehyde | Trimethylsilylacetylene | (S,S)-ProPhenol / Me2Zn | 89 | 91 |

Table 1: Examples of Zinc-ProPhenol Catalyzed Asymmetric Alkyne Addition to Aldehydes. thieme-connect.com

Asymmetric Transfer Hydrogenation (ATH) Approaches for Chiral Alcohol Derivates from Alkynes (e.g., Ru(II) Complex Catalysis)

Asymmetric transfer hydrogenation (ATH) represents another powerful strategy for the synthesis of chiral alcohols. This method typically involves the reduction of a ketone or an imine using a hydrogen donor, such as 2-propanol or formic acid, in the presence of a chiral transition metal catalyst. For the synthesis of chiral propargylic alcohols, this approach is applied to the reduction of α,β-acetylenic ketones. sigmaaldrich.com

Ruthenium(II) complexes bearing chiral diamine ligands, such as those derived from N-tosylethylenediamine, are highly effective catalysts for the ATH of a variety of ketones, including α,β-acetylenic ketones. sigmaaldrich.comacs.org A key feature of these catalysts is their ability to selectively reduce the carbonyl group without affecting the alkyne moiety. sigmaaldrich.com This chemoselectivity is crucial for the synthesis of propargylic alcohols. The reaction proceeds with high enantioselectivity, providing access to optically active propargylic alcohols. A novel approach involves the transformation of alkynes into chiral alcohols through a TfOH-catalyzed hydration followed by a Ru-catalyzed tandem asymmetric hydrogenation. acs.org

| Substrate (α,β-Acetylenic Ketone) | Catalyst | Hydrogen Donor | Yield (%) | ee (%) |

| 1-Phenyl-2-propyn-1-one | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-Propanol | >99 | 97 |

| 4-Phenyl-3-butyn-2-one | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-Propanol | >99 | 95 |

| 1-Cyclohexyl-2-propyn-1-one | RuCl(p-cymene)[(R,R)-Ts-DPEN] | 2-Propanol | >99 | 98 |

Table 2: Asymmetric Transfer Hydrogenation of α,β-Acetylenic Ketones Catalyzed by a Ru(II) Complex. sigmaaldrich.com

Nickel-Catalyzed Enantioselective Hydroalkylation Routes to Chiral Aliphatic Alcohols

Nickel-catalyzed enantioselective hydroalkylation reactions have emerged as a valuable tool for the synthesis of chiral aliphatic amines and alcohols. nih.govrepec.org This methodology involves the coupling of an olefin with an alkyl halide to generate enantioenriched products. While often applied to the synthesis of α-branched aliphatic amines from acyl enamines, the strategy can be extended to the synthesis of chiral alcohols from enol esters. dntb.gov.ua This approach provides a straightforward route to chiral secondary alkyl-substituted alcohol derivatives from simple starting materials with good functional group tolerance. nih.gov

More specifically for alkyne functionalization, nickel-catalyzed migratory hydroalkynylation and enantioselective hydroalkynylation of olefins with bromoalkynes have been developed. nih.gov This strategy allows for the formation of C(sp³)–C(sp) bonds, leading to α-chiral alkynes, which are key structural motifs in many bioactive compounds. nih.gov

| Olefin | Alkyl Halide | Catalyst System | Yield (%) | ee (%) |

| N-Vinylacetamide | 1-Iodobutane | NiBr2·diglyme / Chiral Ligand | 85 | 94 |

| Vinyl acetate (B1210297) | 1-Iodopropane | NiBr2·diglyme / Chiral Ligand | 78 | 92 |

| Styrene | 1-Bromo-2-phenylethyne | Ni(cod)2 / Chiral PyrOx Ligand | 75 | 90 |

Table 3: Examples of Nickel-Catalyzed Enantioselective Hydrofunctionalization Reactions. dntb.gov.uanih.gov

Targeted Synthesis of Benzyloxy-Substituted Alkynols and Analogues

Once the chiral propargylic alcohol scaffold is established, further functionalization is required to arrive at the target molecule, (S)-1-benzyloxy-but-3-yn-2-ol, and its analogues. This involves the introduction of the benzyl (B1604629) ether group and potentially other substituents.

Strategies for Benzyl Ether Installation in Propargylic Scaffolds

The protection of hydroxyl groups as benzyl ethers is a common transformation in organic synthesis. organic-chemistry.org Several methods are available for the installation of a benzyl ether onto a propargylic alcohol. A widely used method is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a base, such as sodium hydride (NaH), followed by reaction with benzyl bromide. organic-chemistry.org For substrates that are sensitive to strongly basic conditions, milder alternatives are available. For instance, using silver oxide (Ag2O) as a base can allow for more selective benzylation. organic-chemistry.org

For acid-sensitive substrates, benzyl trichloroacetimidate (B1259523) can be employed under acidic conditions. organic-chemistry.org A noteworthy development is the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for the benzylation of alcohols under neutral conditions. nih.govbeilstein-journals.org This reagent is particularly useful for complex and sensitive substrates where traditional acidic or basic conditions are not tolerated. nih.gov

| Alcohol | Benzylating Agent | Conditions | Yield (%) |

| Propargyl alcohol | Benzyl bromide / NaH | THF, 0 °C to rt | High |

| (S)-But-3-yn-2-ol | Benzyl bromide / Ag2O | CH2Cl2, rt | Good |

| Complex Polyol | Benzyl trichloroacetimidate / TfOH (cat.) | Dichloromethane (B109758), 0 °C | Moderate to Good |

| Geraniol | 2-Benzyloxy-1-methylpyridinium triflate / MgO | Toluene (B28343), 90 °C | 85 |

Table 4: Selected Methods for the Benzylation of Alcohols. organic-chemistry.orgnih.gov

Chemo- and Regioselective Preparations of Substituted Butynols

The synthesis of substituted butynols requires careful control of chemo- and regioselectivity. For instance, in the synthesis of this compound, the starting materials would be benzyloxyacetaldehyde and ethyne. The asymmetric addition of an ethynyl (B1212043) nucleophile to benzyloxyacetaldehyde, using one of the catalytic methods described in section 2.1.1, would directly yield the target molecule.

The choice of catalyst and reaction conditions is crucial to ensure that the reaction proceeds with the desired regioselectivity, i.e., the addition of the alkyne to the carbonyl group, and to avoid side reactions. The functional groups present in the aldehyde and the alkyne must be compatible with the chosen catalytic system. For example, the Zinc-ProPhenol system has been shown to be tolerant of a variety of functional groups. nih.gov

Chiral Resolution Techniques for Enantiomeric Enrichment

The enantiomeric enrichment of chiral molecules is a critical step in the synthesis of optically pure compounds. For alcohols such as 1-benzyloxy-but-3-yn-2-ol, chiral resolution of a racemic mixture is a common strategy to isolate the desired enantiomer. This section focuses on the established techniques for such separations, with a particular emphasis on methodologies applicable to secondary propargyl alcohols.

Following a comprehensive review of the scientific literature, no specific studies detailing the chiral resolution of racemic 1-benzyloxy-but-3-yn-2-ol to isolate the (S)-enantiomer were identified. However, the resolution of structurally similar secondary and propargyl alcohols is a well-documented field, with enzymatic kinetic resolution being a predominant and highly successful method. mdpi.comresearchgate.net This approach utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially acylate one enantiomer in a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the less-reactive enantiomer (as the unreacted alcohol).

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a greater rate than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. mdpi.com In the context of racemic 1-benzyloxy-but-3-yn-2-ol, a lipase (B570770) would selectively catalyze the acylation of one enantiomer, for instance, the (R)-enantiomer, to form (R)-1-benzyloxy-but-3-yn-2-yl acetate. This would leave the unreacted this compound in high enantiomeric excess.

Key factors influencing the success of enzymatic kinetic resolution include:

Enzyme Selection: Lipases are the most common biocatalysts for the resolution of secondary alcohols. Enzymes such as Candida antarctica Lipase B (CAL-B), often immobilized on a resin like Novozym 435, and lipases from Pseudomonas cepacia (PCL) have shown high enantioselectivity for a wide range of propargyl alcohols. researchgate.net

Acyl Donor: The choice of the acylating agent is crucial. Activated esters, such as vinyl acetate or isopropenyl acetate, are frequently used as they result in an irreversible acylation reaction, which drives the resolution process forward.

Solvent: The reaction is typically carried out in non-polar organic solvents like hexane, toluene, or tetrahydrofuran (B95107) (THF), which help to maintain the enzyme's activity and can influence its enantioselectivity.

Temperature: Reaction temperature can affect both the reaction rate and the enzyme's selectivity. These reactions are often run at or near room temperature.

The progress of the resolution is monitored until approximately 50% conversion is reached, which theoretically allows for the highest possible enantiomeric excess for both the remaining starting material and the newly formed product.

Dynamic Kinetic Resolution (DKR)

A significant limitation of standard kinetic resolution is that the maximum theoretical yield for a single desired enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed. This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. acs.org For secondary alcohols, this is often achieved using a transition metal catalyst, such as a ruthenium complex, which continuously converts the slow-reacting enantiomer back into the racemate. This allows the enzyme to eventually transform the entire racemic starting material into a single, enantiomerically pure acylated product, with a theoretical yield of 100%. acs.org

While no specific data exists for 1-benzyloxy-but-3-yn-2-ol, the successful application of DKR to a wide variety of secondary alcohols, including those with aromatic and propargylic functionalities, suggests its high potential for the efficient synthesis of this compound. mdpi.com

Data on Chiral Resolution

As previously stated, specific experimental data for the chiral resolution of 1-benzyloxy-but-3-yn-2-ol is not available in the reviewed literature. A representative data table for a hypothetical enzymatic kinetic resolution of this compound is presented below to illustrate the key parameters that are typically reported in such studies.

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) of (S)-Alcohol | e.e. (%) of (R)-Ester | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Classical Resolution

Besides enzymatic methods, classical resolution via the formation of diastereomeric salts is another potential route. This would involve reacting the racemic alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives or mandelic acid), to form a mixture of diastereomeric esters. These diastereomers possess different physical properties and can potentially be separated by crystallization. Subsequent hydrolysis of the separated diastereomer would yield the enantiomerically pure alcohol. This method's success is highly dependent on the ability to form crystalline derivatives and the difference in solubility between the two diastereomers.

Chemical Transformations and Mechanistic Insights of S 1 Benzyloxy but 3 Yn 2 Ol

Reactivity of the Propargylic Alcohol Moiety

The primary reactivity of (S)-1-benzyloxy-but-3-yn-2-ol is centered on its propargylic alcohol group. This functionality allows for a range of transformations, including substitutions of the hydroxyl group and rearrangements involving the alkyne.

Propargylic Substitution Reactions

Propargylic substitution reactions are a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the hydroxyl group of the propargylic alcohol is replaced by a nucleophile.

The direct nucleophilic substitution of the hydroxyl group in propargylic alcohols like this compound is a desirable transformation due to its atom economy. researchgate.net These reactions can be catalyzed by various Lewis acids, which activate the hydroxyl group, facilitating its departure. researchgate.net The mechanism often involves the formation of a stabilized propargylic carbocation intermediate. nih.gov This intermediate can then be attacked by a range of carbon, oxygen, sulfur, and nitrogen-centered nucleophiles. researchgate.net

The regioselectivity of the nucleophilic attack is a key consideration. Depending on the reaction conditions and the nature of the nucleophile, substitution can occur at the propargylic position (SN1) or at the allenic position after a rearrangement (SN2'). Catalysts like bismuth(III) chloride (BiCl3) have been shown to be effective for these transformations under mild conditions. researchgate.net Gold-catalyzed propargylic substitutions have also been developed, proceeding through the activation of the alkyne by the gold catalyst. nih.gov

Table 1: Examples of Catalysts for Nucleophilic Propargylic Substitution

| Catalyst Type | Example Catalyst | Nucleophile Scope | Reference |

|---|---|---|---|

| Lewis Acid | BiCl3 | C, O, S, N | researchgate.net |

| Lewis Acid | FeCl3 | Active Methylene Compounds | nih.gov |

| Gold Catalyst | Au(III) complexes | Various | nih.gov |

| Molybdenum Catalyst | MoO2(acac)2 | Alcohols, Amines | nih.gov |

Radical-Type Propargylic Alkylation and Related Enantioselective Processes (e.g., Diruthenium Catalysis)

Recent advancements have led to the development of enantioselective propargylic substitution reactions using free radicals. nih.gov A dual catalytic system, employing a photoredox catalyst and a chiral diruthenium complex, has been shown to effectively control the reactivity of alkyl radicals. nih.govresearchgate.net In this system, the photoredox catalyst generates alkyl radicals, while the diruthenium catalyst traps the propargylic alcohol and guides the enantioselective alkylation at the propargylic position. nih.gov

The mechanism involves the formation of a diruthenium-allenylidene intermediate. researchgate.net The chiral ligands on the diruthenium complex create a stereochemically defined environment, directing the approach of the alkyl radical to one face of the allenylidene intermediate, thus achieving high enantioselectivity. researchgate.net This method allows for the construction of stereogenic carbon centers at the propargylic position with high yields and enantiomeric excess. nih.gov

Table 2: Key Components in Diruthenium-Catalyzed Enantioselective Propargylic Alkylation

| Component | Function | Example | Reference |

|---|---|---|---|

| Propargylic Alcohol | Substrate | This compound | nih.govresearchgate.net |

| Radical Source | Generates alkyl radical | 4-Alkyl-1,4-dihydropyridines | nih.govresearchgate.net |

| Photoredox Catalyst | Absorbs light to initiate SET | fac-[Ir(ppy)3] | researchgate.netresearchgate.net |

| Diruthenium Catalyst | Controls enantioselectivity | [{CpRuCl(μ-SR)}2] | researchgate.net |

Rearrangement Reactions

In addition to substitution reactions, the propargylic alcohol moiety of this compound can undergo various rearrangement reactions, leading to the formation of valuable α,β-unsaturated carbonyl compounds and chiral allenes.

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the final carbonyl compound. wikipedia.orgrsc.org For terminal propargylic alcohols like this compound, the product is an α,β-unsaturated aldehyde. wikipedia.org

Various catalysts, including transition metals like rhenium and ruthenium, have been employed to promote this rearrangement under milder conditions and with improved selectivity. semanticscholar.orgresearchgate.net These catalysts can offer advantages over traditional acid catalysis, such as higher yields and stereoselectivity. rsc.org The development of catalytic Meyer-Schuster rearrangements has expanded the synthetic utility of this transformation. rsc.orgsemanticscholar.org

Chiral allenes are important structural motifs in organic chemistry. nih.gov The isomerization of chiral propargylic alcohols provides a direct route to these valuable compounds. This transformation can be achieved through a nucleophilic 1,3-substitution (SN2') reaction, where the incoming nucleophile attacks the terminal carbon of the alkyne, leading to the formation of an allene (B1206475). organic-chemistry.org

The stereochemistry of the starting propargylic alcohol can be transferred to the axial chirality of the allene product. Various methods have been developed for this isomerization, including the use of organocuprates and palladium-catalyzed reactions. For instance, the reaction of propargylic derivatives with organocuprates can proceed via an SN2' pathway to yield substituted allenes. Similarly, bimetallic palladium/copper catalytic systems can achieve the stereospecific borylation of propargylic alcohol derivatives to form allenyl boronates. organic-chemistry.org

Oxidation Reactions to Propargylic Ketones

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding propargylic ketone, 1-benzyloxy-but-3-yn-2-one. This transformation is a key step in the synthesis of various organic compounds. Several modern oxidation methods are employed for this purpose, with the Swern and Dess-Martin oxidations being particularly noteworthy due to their mild reaction conditions and high efficiency.

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgadichemistry.com This method is known for its tolerance of a wide range of functional groups and typically proceeds at low temperatures (-78 °C) to minimize side reactions. wikipedia.orgadichemistry.com The reaction mechanism involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride. alfa-chemistry.com A significant drawback of the Swern oxidation is the production of the volatile and malodorous dimethyl sulfide. organic-chemistry.org Proper quenching and workup procedures, such as rinsing glassware with bleach, are necessary to mitigate this issue. wikipedia.org

The Dess-Martin oxidation , employing the Dess-Martin periodinane (DMP), offers a valuable alternative. wikipedia.orgwikipedia.org This hypervalent iodine reagent provides a mild and selective method for oxidizing alcohols to ketones. organic-chemistry.orgalfa-chemistry.com The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is often complete within a few hours. wikipedia.orgorganic-chemistry.org An advantage of the Dess-Martin oxidation is its high chemoselectivity, leaving other sensitive functional groups unaffected. wikipedia.org The reaction produces two equivalents of acetic acid, and a buffer like pyridine (B92270) or sodium bicarbonate can be added to protect acid-labile compounds. wikipedia.org

| Oxidation Method | Reagents | Typical Conditions | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Anhydrous | Mild, High yield, Tolerates many functional groups | Production of malodorous dimethyl sulfide |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, Chlorinated solvents | Mild, Selective, Short reaction times, Easy workup | Cost of reagent, Potentially explosive nature of DMP |

Reactions Involving the Alkyne Moiety

The terminal alkyne of this compound is a site of rich chemical reactivity, enabling a variety of carbon-carbon bond-forming reactions and other functional group transformations.

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are powerful tools for the alkynylation of this compound. organic-chemistry.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The Sonogashira coupling allows for the direct connection of the alkyne moiety to various organic scaffolds, providing access to a wide array of complex molecules. beilstein-journals.org

The efficiency of the Sonogashira coupling can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, the use of highly electron-rich phosphine (B1218219) ligands can promote the coupling with less reactive aryl chlorides. organic-chemistry.org Furthermore, copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Recent advancements have also focused on developing more environmentally benign reaction conditions, such as performing the coupling in water using surfactants or in alternative solvents like ionic liquids. organic-chemistry.orgbeilstein-journals.org

The derivatives of this compound, such as 3-yne-1,2-diols and 1-amino-3-yn-2-ol, are valuable precursors for the synthesis of various heterocyclic compounds. These cyclization reactions often proceed through an initial intermolecular reaction followed by an intramolecular cyclization.

For example, 3-yne-1,2-diols can undergo cycloisomerization reactions catalyzed by transition metals like gold(I) or palladium(II) to form substituted furans. nih.gov The reaction pathway involves the activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the hydroxyl group and subsequent dehydration to form the aromatic furan (B31954) ring. nih.gov

Similarly, 1-amino-3-yn-2-ol derivatives can be utilized in the synthesis of nitrogen-containing heterocycles. nih.gov For instance, condensation with aldehydes or ketones can lead to the formation of oxazolidines. researchgate.net Further transformations of these intermediates can provide access to a diverse range of heterocyclic systems, including pyridines and pyrimidines. mdpi.com The specific reaction conditions and the nature of the substituents on the starting materials will dictate the structure of the resulting heterocyclic product.

The hydration of the alkyne moiety in this compound, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a ketone. According to Markovnikov's rule, the addition of water across the triple bond will place the oxygen atom on the more substituted carbon, resulting in the formation of 1-benzyloxy-3-oxobutan-2-ol.

This resulting β-hydroxy ketone is a versatile intermediate for further synthetic transformations. For instance, it can undergo reduction to a 1,3-diol, or it can be used in aldol (B89426) reactions to form new carbon-carbon bonds. The presence of both a hydroxyl and a ketone group in close proximity allows for potential intramolecular reactions, such as the formation of cyclic hemiketals.

Carbon-Carbon Bond Forming Reactions

Transformations and Influence of the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the primary alcohol. Its removal, or deprotection, is a common and crucial step in many synthetic sequences. The most frequently employed method for benzyl (B1604629) ether cleavage is catalytic hydrogenation. ambeed.com

This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. jk-sci.com The process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the benzyl ether, resulting in the formation of the free alcohol and toluene (B28343) as a byproduct. ambeed.comacsgcipr.org

An alternative to using hydrogen gas is catalytic transfer hydrogenolysis. researchgate.net In this method, a hydrogen donor such as ammonium (B1175870) formate, 1,4-cyclohexadiene, or 2-propanol is used in conjunction with the palladium catalyst. jk-sci.comresearchgate.net This approach can be advantageous as it avoids the need for handling flammable hydrogen gas.

The choice of solvent can also influence the outcome of the deprotection reaction. For instance, changing the solvent from a biphasic toluene/water system to a tetrahydrofuran (B95107)/water mixture has been shown to facilitate the hydrogenolysis of otherwise inert benzyl ethers. iucr.org

While catalytic hydrogenation is a very effective method, it is not compatible with functional groups that are also susceptible to reduction, such as alkenes and alkynes. In such cases, alternative deprotection strategies are required. These can include oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or treatment with strong acids, although the latter is limited to substrates that can tolerate acidic conditions. organic-chemistry.org

| Deprotection Method | Reagents | Byproducts | Compatibility |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Toluene | Not compatible with reducible functional groups (e.g., alkenes, alkynes) |

| Catalytic Transfer Hydrogenolysis | Pd/C, Hydrogen donor (e.g., Ammonium formate, 1,4-Cyclohexadiene) | Toluene | Can offer better selectivity in the presence of other reducible groups |

| Oxidative Cleavage | DDQ | 2,3-Dichloro-5,6-dicyanohydroquinone, Benzaldehyde | Compatible with hydrogenation-sensitive groups |

| Acidic Cleavage | Strong acids (e.g., BBr₃, TMSI) | Varies with reagent | Not compatible with acid-sensitive substrates |

Selective Deprotection Strategies of Benzyl Ethers

The most prevalent and mild method for benzyl ether deprotection is catalytic hydrogenolysis. commonorganicchemistry.com This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). jk-sci.com The process is generally clean and efficient, yielding the desired alcohol and toluene as a byproduct. organic-chemistry.org

A significant variation of this method is catalytic transfer hydrogenation, which avoids the need for high-pressure hydrogen gas, making it more convenient for standard laboratory setups. organic-chemistry.org This technique utilizes a hydrogen donor in conjunction with a palladium catalyst. organic-chemistry.orgjk-sci.com Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene. organic-chemistry.orgjk-sci.comorganic-chemistry.org Catalytic transfer hydrogenation is noted for its mildness and can often be used in the presence of other reducible functional groups, although the triple bond in this compound requires careful consideration of the catalyst and conditions to prevent its reduction. organic-chemistry.orgrsc.org

Oxidative cleavage offers an alternative deprotection route, particularly when hydrogenation is not feasible due to other functional groups in the molecule. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, although they are generally more effective for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether. organic-chemistry.org For simple benzyl ethers, this method can be less reliable but has been reported using photoirradiation to facilitate the reaction. organic-chemistry.org

Deprotection using strong acids is also possible but is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org Given the potential for acid-catalyzed hydration or rearrangement of the propargylic alcohol system, this method is typically avoided for a molecule like this compound. Other specialized methods involve reagents like N-iodosuccinimide (NIS) or a combination of (diacetoxyiodo)benzene (B116549) and iodine (DIB/I₂), which are reported to selectively deprotect benzyl ethers adjacent to existing alcohol functionalities through a proposed radical pathway. researchgate.netnih.gov

The selection of a deprotection strategy is therefore critical and must be tailored to the specific molecular context, with catalytic transfer hydrogenation often representing the optimal balance of efficiency and selectivity. organic-chemistry.org

Table 1: Comparison of Benzyl Ether Deprotection Methods

| Method | Reagents & Conditions | Advantages | Potential Considerations for this compound |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in solvents like EtOH, MeOH, THF commonorganicchemistry.comjk-sci.com | High efficiency, clean reaction. organic-chemistry.org | Potential for over-reduction of the alkyne to an alkene or alkane. |

| Catalytic Transfer Hydrogenation | Pd/C with a hydrogen donor (e.g., 1,4-cyclohexadiene, formic acid, ammonium formate) organic-chemistry.orgorganic-chemistry.orgrsc.org | Avoids flammable H₂ gas, generally mild conditions. organic-chemistry.org | Selectivity over the alkyne is crucial; requires careful optimization of catalyst and donor. organic-chemistry.org |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), often with photoirradiation for non-activated Bn ethers. organic-chemistry.org | Orthogonal to reductive methods; useful if other reducible groups are present. | May require specific activation and can have variable yields with simple benzyl ethers. |

| Acidic Cleavage | Strong acids (e.g., HBr, BBr₃) | Effective for robust molecules. | Low compatibility; risk of side reactions at the alkyne and alcohol moieties. organic-chemistry.org |

| Radical-Based Cleavage | N-Iodosuccinimide (NIS) or (Diacetoxyiodo)benzene/I₂ researchgate.netnih.gov | Selective for benzyl ethers in proximity to alcohols. researchgate.netnih.gov | The mechanism may involve intermediates that could interact with the alkyne. |

Participation in Rearrangement Mechanisms of Benzyloxy-Substituted Systems (e.g., Wittig Rearrangements)

The benzyloxy moiety within this compound makes the compound a potential substrate for specific rearrangement reactions, most notably the Wittig rearrangement. This class of reactions involves the base-induced rearrangement of ethers to form alcohols. wikipedia.org Two major variants, the organic-chemistry.orgorganic-chemistry.org-Wittig and the organic-chemistry.orgrsc.org-Wittig rearrangements, are mechanistically distinct and often compete. organic-chemistry.orgwikipedia.org

The organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement proceeds via a stepwise mechanism. organic-chemistry.org The reaction is initiated by deprotonation of the carbon atom adjacent to the ether oxygen—in this case, the benzylic carbon. This generates a carbanion, which then undergoes homolytic cleavage of the C-O bond to form a radical-ketyl pair within a solvent cage. wikipedia.org Subsequent recombination of these radical species forms the new C-C bond, yielding the rearranged alcohol product. organic-chemistry.org The benzyl group is particularly well-suited for this transformation because it can effectively stabilize both the initial carbanion and the subsequent benzylic radical intermediate. organic-chemistry.org However, this radical mechanism means that the stereochemical integrity of the migrating group can be compromised, although retention of configuration is sometimes observed due to rapid recombination within the solvent cage. wikipedia.org

In competition with the organic-chemistry.orgorganic-chemistry.org-shift is the organic-chemistry.orgrsc.org-Wittig rearrangement. This is a concerted, pericyclic reaction that proceeds through a five-membered cyclic transition state and is classified as a organic-chemistry.orgrsc.org-sigmatropic shift. organic-chemistry.org This pathway is generally favored at lower temperatures, whereas the organic-chemistry.orgorganic-chemistry.org-rearrangement becomes more prevalent at higher temperatures. wikipedia.org For a substrate like this compound, a organic-chemistry.orgrsc.org-Wittig rearrangement involving the propargyl system could potentially lead to the formation of allenic alcohols. organic-chemistry.org

A significant challenge in applying the Wittig rearrangement to this compound is the presence of the terminal alkyne. The strong bases required to initiate the rearrangement (e.g., alkyllithiums) will readily deprotonate the acidic terminal alkyne proton. organic-chemistry.orgmasterorganicchemistry.com This alternative acid-base reaction is typically much faster than the deprotonation at the benzylic position required for the rearrangement, thereby inhibiting the desired transformation. Consequently, for the Wittig rearrangement to occur, the terminal alkyne would likely need to be protected or substituted.

Strategic Applications of S 1 Benzyloxy but 3 Yn 2 Ol As a Chiral Building Block

Precursors for Chiral Allylsilanes and Allyl Ethers

The structural framework of (S)-1-benzyloxy-but-3-yn-2-ol makes it an ideal precursor for the synthesis of other important chiral building blocks, such as allylsilanes and allyl ethers. Chiral allylsilanes are powerful reagents in stereoselective synthesis, enabling the construction of complex carbon skeletons with precise control over new stereocenters. The conversion of propargyl alcohols to allylsilanes is a well-established strategy, often involving the reaction of propargyl derivatives (such as chlorides or carbonates) with silylating agents like silylcuprates or silylzincates. researchgate.netorganic-chemistry.org For this compound, this transformation would typically involve activation of the hydroxyl group followed by a copper-catalyzed γ-selective silylation to install the silyl (B83357) group at the terminal position of the resulting allene (B1206475), which can then be isomerized to the desired chiral propargylsilane or allylsilane. organic-chemistry.orgorganic-chemistry.org

Furthermore, the benzyloxy group in γ-substituted chiral allylsilanes has been shown to influence the diastereoselectivity of intramolecular cyclization reactions, highlighting the strategic importance of such functionalities in controlling reaction outcomes. colab.ws

The synthesis of chiral allyl ethers from this precursor is also feasible. The terminal alkyne can undergo stereoselective reduction to a cis- or trans-alkene, followed by manipulation of the alcohol, or the alcohol can be converted into a leaving group and displaced to form a variety of ethers, expanding its synthetic utility.

Intermediates in the Total Synthesis of Complex Natural Products and Bioactive Molecules

Chiral propargyl alcohols are fundamental intermediates in the total synthesis of numerous complex natural products and bioactive molecules due to their rich and versatile reactivity. rsc.orgnih.gov The combination of an alkyne and a chiral alcohol in a single molecule, as seen in this compound, allows for a diverse range of transformations. These include stereoselective reductions, additions to the alkyne, metal-catalyzed cross-coupling reactions, and rearrangements.

This class of compounds has proven instrumental in constructing key fragments for the synthesis of macrolides, polyethers, alkaloids, and other structurally diverse natural products. researchgate.net The "base-induced elimination of β-alkoxy chlorides" protocol is a notable method for generating chiral propargyl alcohols, which have subsequently been used in the synthesis of potent molecules like the antifungal agent L-660,631 and the antitumor antibiotic ossamycin. researchgate.net While specific total syntheses employing this compound are not detailed in readily available literature, its structure makes it an exemplary candidate for such synthetic campaigns.

Table 1: Representative Natural Products Synthesized Using Chiral Propargyl Alcohol Building Blocks This table showcases examples from the broader class of chiral propargyl alcohols, illustrating the potential applications of this compound.

| Natural Product | Biological Activity | Key Synthetic Strategy Involving Propargyl Alcohol |

|---|---|---|

| Ivorenolide A | Cytotoxicity | Base-induced elimination to form key chiral fragments, followed by cross-coupling and macrolactonization. researchgate.net |

| Leiocarpin C | Not specified | Utilized a base-induced elimination protocol to generate the necessary chiral acetylenic alcohol intermediate. researchgate.net |

| Longanlactone | Not specified | Zn-catalyzed Barbier propargylation of an aldehyde was a key step to install the required propargyl alcohol moiety. nih.gov |

| (-)-Equinamide | Not specified | L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde to form a homopropargyl alcohol. nih.gov |

Construction of Intricate Chiral Scaffolds and Heterocycles (e.g., Furanosides, Pyrroles)

The functional group array of this compound makes it a powerful precursor for the construction of intricate chiral scaffolds, particularly heterocycles like furans and pyrroles.

Furan (B31954) Synthesis: Gold-catalyzed cyclization reactions are a prominent method for synthesizing substituted furans from propargyl alcohols. beilstein-journals.orgorganic-chemistry.org An intermolecular cascade reaction between a propargyl alcohol and an alkyne, co-catalyzed by triazole-gold and copper complexes, can yield highly substituted furans. organic-chemistry.org The proposed mechanism involves the initial addition of the alcohol to the copper-activated alkyne, followed by a Saucy-Marbet rearrangement and a gold-catalyzed allene-ketone cyclization to furnish the furan ring. organic-chemistry.org The stereocenter in this compound would be preserved through this process, leading to a chiral, non-racemic furan product.

Pyrrole (B145914) Synthesis: Propargylic alcohols are also key starting materials for various pyrrole syntheses. One strategy involves an InCl₃-catalyzed reaction between a propargylic alcohol and α-oxoketene N,S-acetals. nih.gov The reaction is thought to proceed via ionization of the alcohol to form a propargylic carbocation, which is then trapped by the nucleophile. Subsequent activation of the alkyne by the Lewis acid facilitates an intramolecular cyclization to form the pyrrole ring. nih.gov Other methods include the reaction of propargyl alcohols with terminal alkynes and amines to selectively form polysubstituted pyrroles. organic-chemistry.org

Table 2: Representative Heterocycle Synthesis from Propargyl Alcohol Precursors

| Heterocycle | Reagents/Catalysts | Reaction Type | Ref. |

|---|---|---|---|

| Substituted Furan | Terminal Alkyne, Triazole-Gold (TA-Au), Cu(OTf)₂ | Intermolecular Cascade/Cycloisomerization | organic-chemistry.org |

| Substituted Pyrrole | α-Oxoketene N,S-acetals, InCl₃ | Substitution / Intramolecular Cyclization | nih.gov |

The synthesis of furanosides, a class of C-glycosides, is another area where derivatives of this building block could be applied, although direct methods are less common. C-acyl furanosides can be synthesized via the cross-coupling of glycosyl esters with carboxylic acids through a photoredox-generated radical mechanism. nih.gov

Contributions to Mechanistic Studies in Stereoselective Organic Transformations

Propargylic alcohols are frequently employed in the study of reaction mechanisms due to their well-defined structure and diverse reactivity. The rigid alkyne unit and the adjacent stereocenter provide a clear framework for analyzing the stereochemical course of a reaction.

For example, propargylic alcohols have been used to study the mechanism of gold-catalyzed reactions. A notable study on the regioselective dihalohydration of propargylic alcohols suggests the reaction proceeds through the participation of the solvent (acetonitrile) to form a 5-halo-1,3-oxazine intermediate, a pathway that can be accessed with or without a gold catalyst depending on the halogen source. nih.gov Such studies are crucial for understanding the fundamental principles of gold catalysis and developing new synthetic methods.

Additionally, the influence of substituents on the stereochemical outcome of reactions is a key area of investigation. In studies on intramolecular reactions of chiral allylsilanes, a γ-benzyloxy group—structurally related to the substituent in this compound—was found to reverse the typical diastereoselectivity. colab.ws This was attributed to a neighboring group interaction with a transient cationic species, leading to thermodynamic control over the product distribution. Using substrates like this compound allows researchers to probe these subtle electronic and steric effects that govern stereoselectivity in organic transformations.

Future Research Directions and Scope

Development of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantioselective synthesis of chiral propargylic alcohols, including (S)-1-Benzyloxy-but-3-yn-2-ol, is a cornerstone of modern organic synthesis. nih.govacs.org Future research will undoubtedly focus on the development of more efficient and highly enantioselective catalytic systems for the asymmetric addition of alkynes to aldehydes. nih.govacs.orgresearchgate.net While significant progress has been made with catalysts based on zinc, titanium, and other metals in conjunction with chiral ligands like BINOL and N-methylephedrine, there remains a continuous drive for improvement. acs.orgorganic-chemistry.org

Prospective research avenues include the design and application of novel chiral ligands that can offer higher turnover numbers and frequencies, broader substrate scope, and even greater enantioselectivity. The exploration of bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, presents a promising strategy. nih.gov Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, aligning with the principles of green chemistry. Biocatalytic approaches, utilizing enzymes such as alcohol dehydrogenases, are also emerging as powerful tools for the synthesis of enantiopure propargylic alcohols and offer a green alternative to traditional metal-based catalysis. nih.govacs.orgresearchgate.net

| Catalyst System Type | Potential Advantages | Future Research Focus |

| Novel Chiral Ligands | Higher enantioselectivity, broader substrate scope | Design of more rigid and sterically defined ligands |

| Bifunctional Catalysts | Enhanced reactivity and selectivity through dual activation | Development of catalysts with tunable acidic and basic sites |

| Heterogeneous Catalysts | Ease of separation and recyclability | Immobilization of known homogeneous catalysts on solid supports |

| Biocatalysts (Enzymes) | High enantioselectivity, mild reaction conditions, sustainability | Enzyme engineering for broader substrate acceptance and stability |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for the rational design of improved synthetic methods. Future research will likely employ a combination of experimental techniques and computational modeling to unravel the intricate details of these reaction pathways. illinois.edu

For the asymmetric alkynylation of aldehydes, detailed kinetic studies, in situ spectroscopic analysis, and isotopic labeling experiments can provide valuable insights into the nature of the active catalytic species and the transition state geometries. illinois.edu Understanding the role of catalyst aggregation, ligand-metal interactions, and non-linear effects will be key to optimizing reaction conditions and enantioselectivity. Mechanistic studies on the reactions of lithium acetylides have revealed the formation of multiple aggregates with chiral ligands, influencing the stereochemical outcome. illinois.edu Computational studies, such as Density Functional Theory (DFT) calculations, can complement experimental findings by modeling reaction intermediates and transition states, thereby elucidating the origins of enantioselectivity.

Expanding the Scope of Functional Group Compatibility in Transformations

To maximize the synthetic utility of this compound, future research must focus on developing transformations that exhibit broad functional group tolerance. researchgate.netnih.govmdpi.comresearchgate.net This is particularly important in the context of late-stage functionalization in the synthesis of complex molecules, where sensitive functional groups must be preserved.

The development of catalytic systems that operate under mild reaction conditions is a key strategy to enhance functional group compatibility. nih.gov For instance, nickel-catalyzed cross-coupling reactions have been shown to be compatible with a variety of functional groups, including protected alkynes. nih.gov Research into chemoselective transformations that can differentiate between the alkyne and alcohol functionalities of this compound will open up new avenues for its application. This includes the selective oxidation of the alcohol, the addition to the alkyne, or cyclization reactions involving both functional groups. The goal is to create a toolbox of reactions that allow for the predictable and selective modification of this chiral building block in the presence of a wide array of other functionalities.

| Transformation Type | Key Challenge | Future Research Direction |

| Cross-Coupling Reactions | Harsh reaction conditions can limit substrate scope. | Development of catalysts that operate at lower temperatures and tolerate sensitive functional groups. |

| Oxidation/Reduction | Achieving selectivity for one functional group over another. | Design of chemoselective reagents and catalysts. |

| Cyclization Reactions | Controlling regioselectivity and stereoselectivity. | Exploration of new catalytic systems and reaction conditions to favor desired cycloadducts. |

| Click Chemistry | Ensuring compatibility with biological systems. | Development of bio-orthogonal reactions involving the alkyne moiety. |

Application in Divergent Synthesis for Chemical Library Generation

This compound is an ideal starting material for divergent synthesis, a strategy that allows for the rapid generation of a diverse collection of molecules from a common intermediate. nih.govnih.govresearchgate.netsigmaaldrich.com Its multiple functional groups serve as handles for the introduction of molecular diversity. Future research will likely see the expanded use of this chiral building block in the creation of chemical libraries for drug discovery and chemical biology.

By systematically modifying the alkyne and alcohol moieties, a wide range of structurally diverse compounds can be synthesized. For example, the terminal alkyne can be subjected to Sonogashira coupling, click chemistry, or hydrofunctionalization reactions to introduce various substituents. The secondary alcohol can be oxidized, esterified, or used as a handle for further carbon-carbon bond formation. This divergent approach, starting from a single enantiomerically pure building block, ensures that the resulting library members are also chiral and non-racemic, which is crucial for probing biological systems.

Exploration of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes. nih.govacs.orgresearchgate.net This encompasses several key areas of investigation.

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials for the synthesis of the aldehyde and alkyne precursors. |

| Catalysis | Development of highly efficient and recyclable catalysts, including biocatalysts and earth-abundant metal catalysts. |

| Atom Economy | Designing synthetic routes that minimize the formation of byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in synthetic transformations. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving high enantiomeric purity in (S)-1-Benzyloxy-but-3-YN-2-OL?

- Methodological Answer: Asymmetric synthesis using chiral catalysts (e.g., Jacobsen or Sharpless catalysts) is critical for stereochemical control. Chiral HPLC or polarimetry should validate enantiomeric purity. Protecting the hydroxyl group with a benzyl ether (via benzyl bromide under basic conditions) can stabilize intermediates during synthesis. Post-synthesis, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer: Use and NMR to identify key signals: the acetylene proton (δ ~2.5 ppm), benzyloxy group (δ ~4.5–5.0 ppm), and hydroxyl proton (δ ~1.5–2.0 ppm, broad). IR spectroscopy confirms the alkyne (C≡C stretch at ~2100 cm) and hydroxyl (broad peak ~3200–3500 cm). X-ray crystallography resolves stereochemistry definitively .

Q. What precautions are necessary to prevent degradation of this compound during experiments?

- Methodological Answer: Store under inert gas (argon/nitrogen) at –20°C in amber vials to avoid light-induced oxidation. Avoid prolonged exposure to moisture; use molecular sieves in reaction solvents. Monitor degradation via TLC or LC-MS, especially if the compound exhibits temperature-sensitive alkyne or benzyloxy groups .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be systematically analyzed?

- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified benzyloxy or alkyne groups. Compare inhibitory activity (e.g., IC values) against targets like 5-lipoxygenase using enzyme kinetics assays. Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity trends .

Q. What experimental designs mitigate variability in studies involving this compound’s reactive intermediates?

- Methodological Answer: Employ flow chemistry to control reaction exothermicity and intermediate stability. Use in-situ FTIR or Raman spectroscopy to monitor transient species. Validate reproducibility via triplicate runs with statistical analysis (e.g., ANOVA) to identify outliers caused by moisture or oxygen contamination .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states for alkyne functionalization or benzyloxy cleavage. Molecular docking (AutoDock Vina) predicts binding affinities to enzymatic targets. Validate models by comparing predicted vs. experimental regioselectivity in cross-coupling reactions .

Data Analysis & Contradiction Resolution

Q. What strategies resolve discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer: Replicate protocols with strict control of variables: catalyst loading, solvent purity, and temperature gradients. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time). Publish raw NMR and HPLC data for independent verification .

Q. How should researchers address instability of this compound in aqueous matrices?

- Methodological Answer: Introduce stabilizing agents (e.g., cyclodextrins for hydrophobic encapsulation) or modify pH to avoid hydrolysis. Use accelerated stability testing (40°C/75% RH) to predict shelf life. Compare degradation profiles via Arrhenius plots to extrapolate kinetics under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.